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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Crelosidenib
(LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in

patient-derived xenograft (PDX) models. The following sections detail the mechanism of action,

experimental protocols for efficacy studies, and expected pharmacodynamic effects.

Introduction to Crelosidenib and PDX Models
Crelosidenib is an investigational drug that targets mutant forms of the IDH1 enzyme, which

are implicated in various cancers, including cholangiocarcinoma, glioma, and acute myeloid

leukemia (AML).[1] The mutated IDH1 enzyme neomorphically produces the oncometabolite 2-

hydroxyglutarate (2-HG), which drives oncogenesis by altering epigenetic states and blocking

cellular differentiation.[1][2] Crelosidenib specifically inhibits this mutant enzyme, leading to a

reduction in 2-HG levels and subsequent induction of cellular differentiation and inhibition of

tumor cell proliferation.[1][3]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted

into an immunodeficient mouse, are crucial preclinical tools. They are known to better

recapitulate the heterogeneity and molecular characteristics of the original human tumor

compared to traditional cell line-derived xenografts. This makes PDX models a more predictive

platform for evaluating the efficacy of targeted therapies like Crelosidenib.
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Crelosidenib Mechanism of Action
Crelosidenib is an orally bioavailable small molecule that selectively inhibits the mutant IDH1

enzyme. It has shown high potency against various IDH1 mutations, including R132H and

R132C. The primary pharmacodynamic effect of Crelosidenib is the dose-dependent reduction

of the oncometabolite 2-HG in tumors harboring IDH1 mutations.
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Crelosidenib's mechanism of action in IDH1-mutant cancer cells.
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The following tables summarize expected quantitative data from preclinical studies of

Crelosidenib in IDH1-mutant PDX models. The data presented is illustrative and based on

reported dose-dependent effects.

Table 1: In Vivo Efficacy of Crelosidenib in an IDH1-Mutant PDX Model

Treatment Group
Dose (mg/kg, p.o.,
BID)

Tumor Growth
Inhibition (%)

Change in Tumor
Volume (%)

Vehicle Control - 0 +150

Crelosidenib 1 30 +105

Crelosidenib 3 55 +67.5

Crelosidenib 10 80 +30

Crelosidenib 30 95 +7.5

Table 2: Pharmacodynamic Effect of Crelosidenib on Tumor 2-HG Levels

Treatment Group
Dose (mg/kg, p.o.,
BID)

Duration of
Treatment

Tumor 2-HG
Reduction (%)

Vehicle Control - 3 days 0

Crelosidenib 1 3 days 40

Crelosidenib 3 3 days 65

Crelosidenib 10 3 days 85

Crelosidenib 32 3 days >90

Experimental Protocols
This section provides detailed protocols for conducting an in vivo efficacy study of

Crelosidenib using PDX models.

PDX Model Establishment and Expansion
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Objective: To establish and expand a cohort of mice bearing tumors from an IDH1-mutant

patient tumor sample.

Materials:

Fresh or cryopreserved patient tumor tissue with a confirmed IDH1 mutation.

Immunodeficient mice (e.g., NOD scid gamma (NSG) mice, 6-8 weeks old, female).

Sterile surgical instruments.

Phosphate-buffered saline (PBS).

Matrigel (optional).

Animal facility with appropriate housing and care.

Protocol:

Tissue Preparation:

If using fresh tissue, mince the tumor into small fragments (2-3 mm³) in sterile PBS.

If using cryopreserved tissue, thaw the vial rapidly in a 37°C water bath and wash with

sterile PBS.

Implantation:

Anesthetize the mouse according to approved institutional protocols.

Make a small incision in the skin of the flank.

Using a trocar, subcutaneously implant one tumor fragment. For some tumor types,

orthotopic implantation may be more clinically relevant.

Close the incision with surgical clips or sutures.

Tumor Growth Monitoring:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the mice for tumor growth by palpation twice weekly.

Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3

times per week.

Calculate tumor volume (TV) using the formula: TV = (L x W²) / 2.

Passaging:

When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.

Aseptically resect the tumor, remove any necrotic tissue, and mince into fragments for

implantation into a new cohort of mice for expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10856147?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856147?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor
of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. Crelosidenib | LY3410738 | Selective mutant IDH inhibitor | TargetMol [targetmol.com]

To cite this document: BenchChem. [Application Notes and Protocols for Crelosidenib in
Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856147#using-crelosidenib-in-patient-derived-
xenograft-pdx-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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